Lipophilicity Shift at Physiological pH: Target Compound vs. N-Phenylglycine
The target compound exhibits a predicted ACD/LogD (pH 7.4) of −1.37, compared with an estimated LogD (pH 7.4) of approximately −2.8 to −3.0 for N-phenylglycine (CAS 103-01-5) . This >1.4 log-unit increase in lipophilicity arises from the diethylcarbamoylmethyl substituent, which masks the secondary amine of N-phenylglycine and eliminates the zwitterionic character that dominates the parent scaffold at neutral pH . The difference is mechanistically significant: a LogD shift of this magnitude corresponds to a theoretical ~25-fold increase in octanol-water partition coefficient, which directly influences passive membrane permeability, plasma protein binding, and nonspecific adsorption to assay plates—all parameters that must be controlled for in cell-based assays [1].
| Evidence Dimension | Lipophilicity at physiological pH (LogD pH 7.4) |
|---|---|
| Target Compound Data | ACD/LogD (pH 7.4) = −1.37 |
| Comparator Or Baseline | N-Phenylglycine (CAS 103-01-5): estimated LogD (pH 7.4) ≈ −2.8 to −3.0 (zwitterionic form dominates) |
| Quantified Difference | ΔLogD ≈ +1.4 to +1.6 log units (target compound more lipophilic) |
| Conditions | Predicted via ACD/Labs Percepta Platform v14.00; comparison based on computed molecular descriptors |
Why This Matters
A >1.4 log-unit difference in LogD at pH 7.4 means the target compound will partition into biological membranes and exhibit nonspecific binding approximately 25-fold differently than the parent N-phenylglycine, requiring distinct assay normalization protocols for each compound.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. Establishes the quantitative relationship between ΔLogD and permeability, protein binding, and nonspecific binding. View Source
